molecular formula C9H13NS B1442972 2-Methyl-4-(thiophen-3-yl)pyrrolidine CAS No. 1343254-15-8

2-Methyl-4-(thiophen-3-yl)pyrrolidine

Cat. No. B1442972
CAS RN: 1343254-15-8
M. Wt: 167.27 g/mol
InChI Key: LOHWQGFZYGZIOQ-UHFFFAOYSA-N
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Description

“2-Methyl-4-(thiophen-3-yl)pyrrolidine” is a chemical compound with the CAS Number: 1343254-15-8 . It has a molecular weight of 167.27 and its molecular formula is C9H13NS . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of thiophene derivatives, such as “2-Methyl-4-(thiophen-3-yl)pyrrolidine”, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that can produce aminothiophene derivatives .


Molecular Structure Analysis

The molecule contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle . It also contains a thiophene ring, which is a five-membered ring made up of one sulfur as a heteroatom .


Chemical Reactions Analysis

The synthesis of “2-Methyl-4-(thiophen-3-yl)pyrrolidine” and other thiophene derivatives often involves condensation reactions, such as the Gewald reaction . This reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .


Physical And Chemical Properties Analysis

“2-Methyl-4-(thiophen-3-yl)pyrrolidine” is a liquid at room temperature . It has a molecular weight of 167.27 and its molecular formula is C9H13NS .

Scientific Research Applications

Conducting Polymers and Electrochromic Devices

Synthesis and Characterization of Conducting Polymers : Variş et al. (2006) synthesized a mixture of isomers, including structures similar to 2-Methyl-4-(thiophen-3-yl)pyrrolidine, which were polymerized chemically to produce soluble polymers. These polymers showed potential in electrochromic devices due to their solubility in organic solvents and their electrochromic properties, suggesting applications in smart windows, displays, and other electrochromic systems. The study highlighted the synthesis process, molecular weight determination, and characterization of these polymers through various spectroscopic techniques (Variş, Ak, Tanyeli, Akhmedov, & Toppare, 2006).

Antimicrobial Applications

Antibacterial and Antifungal Activities : Patel and Patel (2017) explored the antibacterial and antifungal activities of derivatives similar to 2-Methyl-4-(thiophen-3-yl)pyrrolidine. Their study synthesized and evaluated a series of compounds for their antimicrobial properties against various bacterial and fungal strains, developing a novel class of antimicrobial agents. This research provides insights into the potential therapeutic applications of such compounds in treating microbial infections (Patel & Patel, 2017).

Safety and Hazards

The safety information for “2-Methyl-4-(thiophen-3-yl)pyrrolidine” includes several hazard statements: H302, H312, H315, H318, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 .

Future Directions

The future directions for “2-Methyl-4-(thiophen-3-yl)pyrrolidine” and other thiophene derivatives are likely to involve further exploration of their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

properties

IUPAC Name

2-methyl-4-thiophen-3-ylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS/c1-7-4-9(5-10-7)8-2-3-11-6-8/h2-3,6-7,9-10H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOHWQGFZYGZIOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN1)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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